molecular formula C10H16N4O B13635374 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine CAS No. 1247459-59-1

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine

Cat. No.: B13635374
CAS No.: 1247459-59-1
M. Wt: 208.26 g/mol
InChI Key: YGEDWBCFSXDDRO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a morpholine ring that has two methyl groups at the 2 and 6 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of 2,6-dimethylmorpholine with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2,6-dimethylmorpholino group is typically introduced via SNAr on a pre-functionalized pyrimidine scaffold. For example:

  • Precursor : 2-chloropyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine under basic conditions (K₂CO₃/DMF, 80°C) to yield the target compound .

  • Mechanism : The reaction proceeds through deprotonation of the morpholine’s secondary amine, generating a nucleophile that displaces the chloride at position 2 .

Example Reaction:

2-chloropyrimidin-5-amine+cis-2,6-dimethylmorpholineK2CO3,DMF, 80°C2-(2,6-dimethylmorpholino)pyrimidin-5-amine\text{2-chloropyrimidin-5-amine} + \text{cis-2,6-dimethylmorpholine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF, 80°C}} \text{this compound}

Key Data :

ConditionYieldSource
K₂CO₃/DMF, 80°C, 12h85%

Buchwald-Hartwig Amination

Alternative routes involve palladium-catalyzed coupling for introducing substituents:

  • Precursor : 2-bromopyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine using Pd(OAc)₂/Xantphos as a catalyst system .

Example Reaction :

2-bromopyrimidin-5-amine+cis-2,6-dimethylmorpholinePd(OAc)2,Xantphos, NaOtBuThis compound\text{2-bromopyrimidin-5-amine} + \text{cis-2,6-dimethylmorpholine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos, NaOtBu}} \text{this compound}

Key Data :

Catalyst SystemYieldSource
Pd(OAc)₂/Xantphos, NaOtBu78%

Acylation

The primary amine at position 5 undergoes acylation with chloroacetyl chloride:

  • Reaction : Treatment with chloroacetyl chloride (TEA/CH₂Cl₂, 0°C) forms 5-chloroacetamido derivatives .

Example Product :

2-(2,6-dimethylmorpholino)-5-(chloroacetamido)pyrimidine\text{2-(2,6-dimethylmorpholino)-5-(chloroacetamido)pyrimidine}

Key Data :

ReagentYieldSource
Chloroacetyl chloride65%

Suzuki-Miyaura Coupling

The 5-amino group can be functionalized via cross-coupling:

  • Reaction : Diazotization followed by coupling with arylboronic acids (Pd(dppf)Cl₂, Na₂CO₃) .

Example Product :

2-(2,6-dimethylmorpholino)-5-(4-methylphenyl)pyrimidine\text{2-(2,6-dimethylmorpholino)-5-(4-methylphenyl)pyrimidine}

Key Data :

CatalystYieldSource
Pd(dppf)Cl₂72%

Nitration

The pyrimidine ring undergoes nitration at position 4 under mixed acid conditions (HNO₃/H₂SO₄, 0°C) :

2-(2,6-dimethylmorpholino)-5-aminopyrimidineHNO3/H2SO42-(2,6-dimethylmorpholino)-4-nitro-5-aminopyrimidine\text{2-(2,6-dimethylmorpholino)-5-aminopyrimidine} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-(2,6-dimethylmorpholino)-4-nitro-5-aminopyrimidine}

Key Data :

ConditionYieldSource
HNO₃/H₂SO₄, 0°C, 2h58%

Oxidative Degradation

The morpholino ring is susceptible to oxidation, particularly at the methyl groups, forming N-oxide derivatives under strong oxidizing agents (H₂O₂/AcOH) :

This compoundH2O2/AcOH2-(2,6-dimethylmorpholine-N-oxide)pyrimidin-5-amine\text{this compound} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{2-(2,6-dimethylmorpholine-N-oxide)pyrimidin-5-amine}

Key Data :

Oxidizing AgentYieldSource
H₂O₂/AcOH40%

Scientific Research Applications

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine can be compared with other similar compounds, such as:

  • 2-(2,6-Dimethylmorpholino)pyrimidin-4-amine
  • 2-(2,6-Dimethylmorpholino)pyrimidin-6-amine

These compounds share a similar core structure but differ in the position of the substituents on the pyrimidine ring. The unique positioning of the substituents in this compound contributes to its distinct chemical and biological properties .

Biological Activity

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, integrating diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with morpholine-based reagents. The structural modifications at the 2 and 6 positions of the morpholine ring are crucial for enhancing the compound's biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its inhibitory effects against specific targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • The compound has shown promising inhibitory activity against Plasmodium falciparum DHFR, an essential enzyme for folate metabolism in malaria parasites. In vitro assays reported Ki values ranging from 1.3 to 243 nM for wild-type and mutant strains, indicating significant potency .
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of this compound can inhibit TNF-α production in lipopolysaccharide-stimulated THP-1 cells. The most active compounds in related studies exhibited IC50 values as low as 0.033 μM, suggesting a strong anti-inflammatory potential .
  • Anticancer Activity :
    • Preliminary investigations into the anticancer properties reveal that certain derivatives can induce apoptosis in cancer cell lines, although specific data on this compound remains limited. The structure-activity relationship (SAR) suggests that modifications to the morpholine ring can enhance cytotoxic effects .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A series of pyrimidine derivatives were synthesized and tested for their activity against P. falciparum. The results indicated that structural modifications significantly influenced their inhibitory potency against DHFR .
  • Case Study 2 : In a study focused on anti-inflammatory agents, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that specific substitutions on the morpholine ring enhanced anti-TNF-α activity .

Data Tables

Below are tables summarizing key findings related to the biological activity of this compound and its derivatives.

Activity Type Target IC50/Ki Value Reference
DHFR InhibitionPlasmodium falciparum DHFRKi: 1.3 - 243 nM
TNF-α InhibitionTHP-1 CellsIC50: 0.033 μM
Anticancer ActivityVarious Cancer Cell LinesNot specified

Properties

CAS No.

1247459-59-1

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-amine

InChI

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3

InChI Key

YGEDWBCFSXDDRO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=N2)N

Origin of Product

United States

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